2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide
CAS No.: 888421-88-3
Cat. No.: VC5104906
Molecular Formula: C19H18N6O3
Molecular Weight: 378.392
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888421-88-3 |
|---|---|
| Molecular Formula | C19H18N6O3 |
| Molecular Weight | 378.392 |
| IUPAC Name | 2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H18N6O3/c1-12-5-6-14(8-13(12)2)25-18-17(22-23-25)19(27)24(11-21-18)10-16(26)20-9-15-4-3-7-28-15/h3-8,11H,9-10H2,1-2H3,(H,20,26) |
| Standard InChI Key | PGHSSYVACGRJHP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2)C |
Introduction
Structural Features
The compound belongs to the triazolopyrimidine family and contains the following key structural elements:
-
Triazolopyrimidine Core:
-
The triazolopyrimidine scaffold is a fused heterocyclic system combining a triazole ring with a pyrimidine ring.
-
This core structure is known for its stability and ability to interact with biological targets such as enzymes and receptors.
-
-
Substituents:
-
A 3,4-dimethylphenyl group at position 3 enhances lipophilicity and may improve cell membrane permeability.
-
A furan-2-ylmethyl group attached to the acetamide moiety contributes to potential hydrogen bonding interactions with biological macromolecules.
-
A ketone group (C=O) at position 7 provides additional sites for interaction.
-
These structural features make the compound a promising candidate for drug discovery due to its ability to form multiple interactions with biological targets.
Synthesis Pathways
The synthesis of triazolopyrimidine derivatives typically involves:
-
Cyclization Reactions:
-
The triazole nucleus is annulated with pyrimidine using hydrazine derivatives and β-diketones under acidic or basic conditions.
-
Substituents like dimethylphenyl and furan groups are introduced through nucleophilic substitution or condensation reactions.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume